Cas no 702660-55-7 (Phenol,3-(1-buten-1-yl)-)
Phenol,3-(1-buten-1-yl)- structure
Product Name:Phenol,3-(1-buten-1-yl)-
CAS-nummer:702660-55-7
MF:C10H12O
MW:148.201683044434
CID:557371
PubChem ID:19883183
Update Time:2025-04-19
Phenol,3-(1-buten-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,3-(1-buten-1-yl)-
- 3-(1-buten-1-yl)Phenol
- 3-[(E)-but-1-enyl]phenol
- A9276
- SCHEMBL16167021
- SCHEMBL16167025
- DTXSID20600980
- (E)-3-(BUT-1-ENYL)PHENOL
- 702660-55-7
- 3-[(1E)-But-1-en-1-yl]phenol
-
- Inchi: 1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3/b5-3+
- InChI-sleutel: NQDIPEZLIPEBNC-HWKANZROSA-N
- LACHT: OC1=CC=CC(=C1)/C=C/CC
Berekende eigenschappen
- Exacte massa: 148.08900
- Monoisotopische massa: 148.088815002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 129
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23000
- LogboekP: 2.81540
Phenol,3-(1-buten-1-yl)- Gerelateerde literatuur
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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